molecular formula C11H16N2O B1598957 N-(5-Methylpyridin-2-yl)pivalamide CAS No. 86847-78-1

N-(5-Methylpyridin-2-yl)pivalamide

Cat. No.: B1598957
CAS No.: 86847-78-1
M. Wt: 192.26 g/mol
InChI Key: XUCQZJBNEVIURX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(5-Methylpyridin-2-yl)pivalamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(5-Methylpyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Methylpyridin-2-yl)pivalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-9(12-7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCQZJBNEVIURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400418
Record name N-(5-Methylpyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-78-1
Record name 2,2-Dimethyl-N-(5-methyl-2-pyridinyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86847-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methylpyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-methylpyridin-2-amine (200 g, 1.85 mol) in anhydrous CH2Cl2 (1000 mL) was added dropwise a solution of Et3N (513 mL, 3.70 mol) and 2,2-dimethyl-propionyl chloride (274 mL, 2.22 mol) at 0° C. under N2. The ice bath was removed and stirring was continued at room temperature for 2 hours. The reaction was poured into ice (2000 g). The organic layer was separated and the remaining aqueous layer was extracted with CH2Cl2 (3×). The combined organics were dried over Na2SO4 and evaporated to afford 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)-propionamide (350 g), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 8.12 (d, J=8.4 Hz, 1H), 8.06 (d, J=1.2 Hz, 1H), 7.96 (s, 1H), 7.49 (dd, J=1.6, 8.4 Hz, 1H), 2.27 (s, 1H), 1.30 (s, 9H).
Quantity
200 g
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513 mL
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274 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

25.5 g of 6-amino-3 picoline was dissolved in 100 mλ of acetonitrile. 30.5 g of pivalic chloride was dropwise added to the solution at room temperature. After completion of the dropwise addition, the mixture was heated under reflux for 30 minutes and then cooled. It was poured into 100 mλ of water and the pH value thereof was adjusted to 8 with the addition of sodium carbonate. After extraction with chloroform, the solvent was distilled off under a reduced pressure to give 44.7 g of crystalline 6-pivaloylamino 3-picoline. This compound was suspended in 500 mλ of chloroform and then 44 g of m-chloroperbenzoic acid was added in portions thereto. After completion of the addition, the mixture was stirred for 2 hours and then allowed to stand overnight. It was concentrated under a reduced pressure and then dissolved in ethyl acetate. The solution was washed with an aqueous sodium carbonate solution. The solvent was distilled off under a reduced pressure to obtain 44.5 g of solid 6-pivaloylamino-3-picoline oxide. It was dissolved in 200 mλ of chloroform. 54 mλ of acetic anhydride was added to the solution. 43 g of bromine diluted with 100 mλ of chloroform was dropwise added thereto under cooling with ice. After completion of the addition, the mixture was allowed to stand at room temperature for 30 minutes. 23 g of sodium acetate was added thereto and the mixture was heated under reflux for 3 hours. A small amount of water was added thereto. After neutralization with sodium carbonate, the chloroform phase was recovered and concentrated under a reduced pressure. The residue was taken by silica gel column chromatography (solvent: 5% methanol, chloroform) to obtain 28 g of 5 bromo-6-pivaloylamino-3-picoline oxide. It was dissolved in 80 mλ of methanol. 0.15 mole of sodium methoxide was added to the solution and the mixture was heated under reflux for 40 hours. After cooling followed by neutralization with oxalic acid and concentration, the product was dissolved in chloroform and insoluble matters were removed by filtration. The solvent was distilled off under a reduced pressure to obtain 26 g of 5-methoxy-6-pivaloylamino-3-picoline oxide. This product was added to 200 mλ of methanol and 50 mλ of 6N hydrochloric acid and the mixture was heated under reflux for 52 hours. After neutralization of the hydrochloric acid followed by extraction with chloroform, the solvent was distilled off under reduced Pressure. 200 mλ of acetonitrile was added thereto and 33.8 g of 2-(2', 4'-di-t-amylphenoxy)butyric chloride was dropwise added thereto under reflux with heating. The mixture was cooled and the resulting crystals were collected by filtration to obtain 35.4 g of 5-methoxy-6-(2-(2', 4'-di-t-amylphenoxy)butyroylamino) -3 picoline oxide. It was dissolved in 500 mλ of chloroform. 55 g of phosphorus trichloride was added to the solution at room temperature. The mixture was heated under reflux for one hour. After cooling, the mixture was poured into 500 g of ice. pH of the mixture was adjusted to 10 with the addition of aqueous ammonia. After extraction with ethyl acetate, the solvent was distilled off under a reduced pressure to give 31.8 g of 5-methoxy-6-(2-(2', 4'-di-t-amylphenoxy) butyroylamino)-3-picoline. It was dissolved in 200 mλ of chloroform. 22.5 g of boron tribromide was dropwise added thereto under cooling with ice. Then the temperature was slowly elevated to room temperature and the stirring was continued at room temperature for 2 hours. The reaction mixture was poured into ice/water and then neutralized with sodium carbonate. After extraction with chloroform, the solvent was distilled off under a reduced pressure. The residue was taken by silica gel column chromatography (solvent: chloroform). After recrystallization from ethyl acetate/acetonitrile, 22.6 g of Coupler (5) was obtained. m.p.: 91°-95° C.
Quantity
25.5 g
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30.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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